1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide
Overview
Description
1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide is an aromatic compound characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a benzene-1,3-dicarboxamide core
Scientific Research Applications
1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Preparation Methods
The synthesis of 1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chloronitrobenzene to introduce nitro groups.
Amidation: The nitrated compound is then subjected to amidation reactions to form the benzene-1,3-dicarboxamide core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and organoboron compounds for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide include:
4-chloro-3-nitrobenzonitrile: Used in the synthesis of serotonin transporter ligands.
Bis(4-chloro-3-nitrophenyl)sulphone: Known for its applications in organic synthesis.
(4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Utilized in various chemical reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,3-N-bis(4-chloro-3-nitrophenyl)benzene-1,3-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O6/c21-15-6-4-13(9-17(15)25(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22)18(10-14)26(31)32/h1-10H,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKODBDAHFGAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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